molecular formula C21H21NO5 B1669448 Corynoline CAS No. 18797-79-0

Corynoline

Cat. No.: B1669448
CAS No.: 18797-79-0
M. Wt: 367.4 g/mol
InChI Key: IQUGPRHKZNCHGC-TYPHKJRUSA-N
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Mechanism of Action

Target of Action

Corynoline, an isoquinoline alkaloid, primarily targets the acetylcholinesterase (AChE) enzyme . It acts as a reversible and noncompetitive inhibitor of AChE . Additionally, it has been found to interact with CYP450 isoforms , specifically CYP3A4, CYP2C19, CYP2C9, and CYP2D6 . These enzymes play a crucial role in the metabolism and bioactivation of this compound .

Mode of Action

This compound interacts with its targets by inhibiting the action of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body . It also interacts with CYP450 isoforms, which are involved in the formation of reactive ortho-benzoquinone metabolites .

Biochemical Pathways

This compound affects several biochemical pathways. It exhibits anti-inflammatory activity by activating the Nrf2/antioxidant response element (ARE) pathway . This pathway plays a crucial role in the regulation of inflammation. This compound also modulates the mitogen-activated protein kinase (MAPK) pathway , which is involved in the regulation of various cellular activities .

Pharmacokinetics (ADME Properties)

Studies have shown that this compound is metabolized and bioactivated in the presence of nadph and glutathione, forming various metabolites and conjugates . The CYP450 isoforms, particularly CYP3A4, CYP2C19, CYP2C9, and CYP2D6, are mainly involved in this process .

Result of Action

This compound has been found to exhibit significant anti-inflammatory and antinociceptive effects. It reduces the production of nitric oxide (NO) and decreases the protein and mRNA levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) . It also suppresses the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory and antinociceptive effects can vary depending on the specific inflammatory and nociceptive models used in experimental settings . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Corynoline has been found to interact with various enzymes and proteins. It is an acetylcholinesterase inhibitor , suggesting that it interacts with the enzyme acetylcholinesterase. Furthermore, it has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of this compound .

Cellular Effects

This compound has been reported to have anti-inflammatory effects . It has been shown to inhibit iNOS, COX-2, and TNF-α production in LPS-stimulated RAW264.7 cells . Furthermore, this compound treatment significantly suppressed the paw licking, writhing in the abdominal region, and displayed high nociceptive inhibitory reaction in a dose-related manner .

Molecular Mechanism

This compound exhibits its effects at the molecular level through various mechanisms. It has been found to inhibit the NF-κB pathway , which is a key regulator of immune and inflammatory responses. Additionally, this compound has been reported to activate Nrf2 , a transcription factor that regulates the expression of antioxidant proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit its effects over time. For instance, at a dosage of 5 and 10 mg/kg, this compound exhibited significantly augmented inhibitory effects at a period of 90 min and 120 min .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The highest dosage of this compound (20 mg/kg) exhibited an inhibitory effect of 20.36% in 30 min and a maximum nociception inhibitory effect of 54.29% in 120 min .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Tissue distribution study of this compound in mice showed that the main target organ of this compound was liver, then kidney, heart, and brain .

Subcellular Localization

Given that this compound can traverse the blood–brain barrier and have a relatively high concentration in the brain , it suggests that this compound may be localized in various subcellular compartments within the brain cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Corynoline can be synthesized through an intramolecular [4+2]-cycloaddition of an amino-substituted isobenzofuran derivative. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods: Industrial production of this compound typically involves extraction from Corydalis incisa using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Corynoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGPRHKZNCHGC-TYPHKJRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940272
Record name 13-Methylchelidonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68035-45-0, 18797-79-0
Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68035-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Corynoline
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URL https://commonchemistry.cas.org/detail?cas_rn=18797-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Methylchelidonine
Source EPA DSSTox
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Record name 18797-79-0
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Record name CORYNOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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